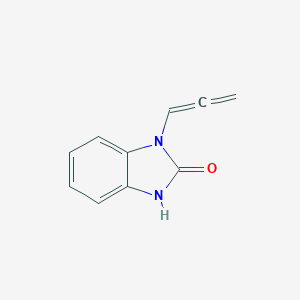

3-Propa-1,2-dienyl-1H-benzimidazol-2-one

Description

Structure

3D Structure

Properties

CAS No. |

117953-85-2 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

(1Z)-1-prop-2-enylidenebenzimidazol-1-ium-2-olate |

InChI |

InChI=1S/C10H8N2O/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h2-7H,1H2/b12-7- |

InChI Key |

DDNKPSNNRBFUNZ-UHFFFAOYSA-N |

SMILES |

C=CC=[N+]1C2=CC=CC=C2N=C1[O-] |

Isomeric SMILES |

C=C=CN1C2=CC=CC=C2NC1=O |

Canonical SMILES |

C=C=CN1C2=CC=CC=C2NC1=O |

Synonyms |

2H-Benzimidazol-2-one,1,3-dihydro-1-(1,2-propadienyl)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic route to obtain 3-propa-1,2-dienyl-1H-benzimidazol-2-one, a molecule of interest within the broader class of benzimidazolone derivatives. Benzimidazolones are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including potential applications as antiviral, anticancer, and antihypertensive agents.[1][2][3][4] This document outlines a two-step synthesis beginning with the N-alkylation of 1H-benzimidazol-2-one followed by a base-catalyzed isomerization. Detailed experimental protocols, structured data tables for all compounds, and explanatory diagrams generated using Graphviz are provided to facilitate replication and further investigation by researchers in drug discovery and organic synthesis.

Synthesis Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step sequence:

-

N-Alkylation: The initial step involves the nucleophilic substitution reaction of 1H-benzimidazol-2-one with propargyl bromide. This reaction is typically carried out in the presence of a base and a phase-transfer catalyst to yield the N-propargylated intermediate, 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one.[1][2]

-

Isomerization: The second step is a base-catalyzed rearrangement of the terminal alkyne (propargyl group) of the intermediate to a more thermodynamically stable internal allene (propa-1,2-dienyl group).[1] This isomerization is a known transformation for N-propargyl amides and related nitrogen heterocycles.[1]

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one (Intermediate)

This protocol is adapted from the synthesis of similar N-substituted benzimidazol-2-ones.[1][2]

Materials:

-

1H-benzimidazol-2(3H)-one

-

Potassium carbonate (K₂CO₃)

-

Tetra-n-butylammonium bromide (TBAB)

-

Propargyl bromide (80% solution in toluene)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of 1H-benzimidazol-2(3H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and a catalytic amount of tetra-n-butylammonium bromide (0.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

The resulting residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one.

Step 2: Synthesis of this compound (Final Product)

This is a generalized protocol for the base-catalyzed isomerization of a propargyl group to an allenyl group.[1]

Materials:

-

1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one

-

Potassium tert-butoxide (t-BuOK) or another suitable strong base

-

Anhydrous solvent (e.g., THF, DMSO)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of potassium tert-butoxide (1.1 eq) in the same anhydrous solvent dropwise.

-

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Properties of Starting Materials

| Compound | Structure | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 1H-benzimidazol-2-one |  | 134.13 | White to off-white solid | 310-312 |

| Propargyl bromide |  | 118.96 | Colorless to light yellow liquid | -61.1 |

Table 2: Properties of Intermediate Product

| Compound | Structure | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one |  | 172.18 | Colorless crystals[1] | 155-157[1] |

Table 3: Predicted Properties of Final Product

| Compound | Structure | Molar Mass ( g/mol ) | Appearance (Predicted) |

| This compound |  | 172.18 | Solid |

(Note: A placeholder image is used for the final product as a readily available, confirmed structure image was not found in the initial search.)

Visualization of Workflow and Mechanism

References

- 1. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-propa-1,2-dienyl-1H-benzimidazol-2-one and Its Analogs

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to the Benzimidazolone Scaffold

Benzimidazolone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their structural similarity to naturally occurring nucleotides allows them to interact with various biopolymers, leading to a broad spectrum of biological activities.[1] The benzimidazolone core is a privileged scaffold in drug discovery, with derivatives exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others.[2][3] The physicochemical properties and biological effects of these molecules can be finely tuned by substitutions at the N1, C2, and C5(6) positions of the benzimidazole ring system.[3]

Physicochemical Properties of Structural Analogs

Due to the absence of specific data for 3-propa-1,2-dienyl-1H-benzimidazol-2-one, this section details the experimentally determined physicochemical properties of two closely related isomers: an alkyne analog and a propenyl analog.

1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one (Alkyne Analog)

This compound is an isomer of the title compound, featuring a propargyl group (an alkyne) attached to the nitrogen atom.

Table 1: Physicochemical and Crystallographic Data for 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one [4]

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| Melting Point | 399 K (126 °C) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Cell Dimensions | a = 4.5553(6) Å, b = 18.001(3) Å, c = 10.7488(13) Å, β = 93.645(8)° |

| Cell Volume | 879.6(2) ų |

| Z Value | 4 |

| Calculated Density | 1.299 Mg/m³ |

| Radiation | Mo Kα |

| Temperature | 296 K |

1-propenyl-1,3-dihydro-benzimidazol-2-one (Propenyl Analog)

This compound features a propenyl group, representing a rearranged and more stable alkene isomer.

Table 2: Physicochemical and Spectral Data for 1-propenyl-1,3-dihydro-benzimidazol-2-one [1]

| Property | Value |

| Appearance | White solid |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.08 g/mol (found by HRMS) |

| Melting Point | 150 °C |

| ¹H NMR (600 MHz, CDCl₃) | δ (ppm) 9.80 (s, 1H), 7.25 (d, 1H), 7.13-7.08 (m, 3H), 6.70 (d, 1H), 6.20-6.14 (m, 1H), 1.91 (d, 3H) |

| ¹³C NMR (150 MHz, CDCl₃) | δ (ppm) 154.32, 129.04, 127.81, 122.15, 121.57, 121.37, 117.21, 109.75, 109.27, 15.86 |

| FTIR (KBr, cm⁻¹) | 3150, 3061, 2960, 1713, 1663, 1618, 1484, 1397, 1273, 1187, 1097, 937 |

| HRMS (EI+) | m/z calcd for C₁₀H₁₀N₂O (M)⁺ 174.0793, found 174.0802 |

Experimental Protocols

This section outlines the detailed experimental procedures for the synthesis of the aforementioned structural analogs.

Synthesis of 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one[5]

-

Materials: 1H-benzo[d]imidazol-2(3H)-one (0.2 g, 1.5 mmol), potassium carbonate (0.41 g, 3 mmol), tetra-n-butylammonium bromide (0.05 g, 0.15 mmol), propargyl bromide (0.16 ml, 1.8 mmol), and dimethylformamide (DMF, 15 ml).

-

Procedure:

-

To a solution of 1H-benzo[d]imidazol-2(3H)-one in DMF, add potassium carbonate and tetra-n-butylammonium bromide.

-

Add propargyl bromide to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Remove the resulting salt by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Separate the residue by column chromatography on silica gel using an eluent of ethyl acetate/petroleum ether (1:2).

-

Isolate the product as colorless crystals upon solvent evaporation.

-

Synthesis of 1-propenyl-1,3-dihydro-benzimidazol-2-one[1]

-

Materials: Amide 3 (N-allyl-2-aminobenzamide, 0.228 mmol), sodium tert-butoxide (NaOᵗBu, 0.458 mmol), Pd(PPh₃)₂Cl₂ (0.0228 mmol), Xantphos (0.0458 mmol), and dry toluene (4 ml).

-

Procedure:

-

In a round-bottom flask, mix amide 3 and NaOᵗBu in dry toluene.

-

Add Pd(PPh₃)₂Cl₂ followed by Xantphos.

-

Degas the mixture with nitrogen for 2 minutes.

-

Stir the reaction mixture at 80 °C for 3 hours.

-

After cooling to room temperature, filter the mixture through a celite pad.

-

Concentrate the filtrate under reduced pressure to obtain the product.

-

Hypothetical Synthesis of this compound

While a specific synthesis for the title compound is not reported, a plausible route involves the N-allenylation of the 1H-benzimidazol-2-one core. This can be conceptualized based on general methodologies for the synthesis of N-allenyl heterocycles, which often proceed through the isomerization of a propargyl precursor.

This proposed pathway first involves the N-alkylation of 1H-benzimidazol-2-one with propargyl bromide to yield the propargyl intermediate, a reaction for which an experimental protocol exists.[4] The subsequent step is a base-catalyzed isomerization of the alkyne to the corresponding allene, a common transformation for terminal alkynes.

Biological Activity and Potential Signaling Pathways

The benzimidazolone scaffold is a cornerstone in the development of various therapeutic agents. While the specific biological activity of this compound is unknown, the activities of its analogs and the broader class of benzimidazolone derivatives provide valuable insights into its potential.

Anticancer Activity of 1-propenyl-1,3-dihydro-benzimidazol-2-one

The propenyl analog has demonstrated cytotoxic effects against several cancer cell lines.[1] It induces cell death in Neura 2a (neuroblastoma), HEK 293 (kidney cancer), and MCF-7 (breast cancer) cells in the low micromolar range.[1] Further studies on HEK 293 cells treated with this compound have shown the activation of caspase-3, a key protease involved in the execution phase of apoptosis (programmed cell death).[1]

General Pharmacological Profile of Benzimidazolone Derivatives

Benzimidazolone derivatives have been investigated for a wide array of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many derivatives show significant activity against various bacterial and fungal strains.[2]

-

Antiviral Activity: The benzimidazole core is present in several antiviral drugs.

-

Anti-inflammatory and Analgesic Activity: Some derivatives act by inhibiting cyclooxygenases (COX), key enzymes in the inflammatory pathway.[5]

The diverse biological effects of benzimidazolone derivatives underscore the potential of novel analogs, such as this compound, as candidates for further investigation in drug discovery programs. The unique stereoelectronic properties of the allene functional group could lead to novel interactions with biological targets and, consequently, unique pharmacological profiles.

References

- 1. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Panoramic Review of Benzimidazole Derivatives and their Potential Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Mechanism of Action: 3-propa-1,2-dienyl-1H-benzimidazol-2-one

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 3-propa-1,2-dienyl-1H-benzimidazol-2-one. While the benzimidazolone scaffold is a well-established pharmacophore with a broad spectrum of biological activities, detailed pharmacological data, including specific molecular targets, signaling pathway modulation, and quantitative metrics for the title compound, are not publicly available at this time. This technical guide will, therefore, provide an in-depth overview of the known mechanisms of action for structurally related benzimidazolone derivatives, offering potential avenues for future research into this compound.

The Benzimidazolone Core: A Privileged Scaffold in Drug Discovery

Benzimidazolone derivatives have garnered significant attention from the medicinal chemistry community due to their diverse pharmacological profiles. These compounds are known to exhibit a range of activities, including but not limited to, anticancer, antiviral, antibacterial, and antifungal properties.[1][2] The biological activity of these derivatives is often dictated by the nature and position of substituents on the benzimidazolone ring system.

Potential Mechanisms of Action Based on Analogous Compounds

Based on the established activities of other benzimidazolone derivatives, several potential mechanisms of action for this compound can be hypothesized. These are summarized below and represent key areas for future investigation.

Table 1: Potential Molecular Targets and Biological Activities of Benzimidazolone Derivatives

| Class of Derivative | Potential Molecular Target | Reported Biological Activity |

| 2-Thiobenzimidazoles | Cyclin-Dependent Kinase 2 (CDK2) | Anticancer[3] |

| Benzimidazole-oxadiazole hybrids | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Anticancer[4] |

| N1-aryl-benzimidazol-2-ones | Reverse Transcriptase | Antiviral (HIV-1)[2] |

| General Benzimidazolone Derivatives | Various bacterial and fungal enzymes | Antibacterial, Antifungal[1] |

| Benzimidazole Derivative (BMT-1) | H+/K+-ATPase | Immunomodulatory[5] |

Postulated Signaling Pathway Involvement

Given the prevalence of anticancer activity among benzimidazolone derivatives, a likely mechanism of action for this compound could involve the modulation of key signaling pathways implicated in cancer progression. For instance, the inhibition of receptor tyrosine kinases like VEGFR2 by some benzimidazole-oxadiazole derivatives points towards a potential anti-angiogenic mechanism.[4]

Below is a generalized representation of a receptor tyrosine kinase signaling pathway that could be a target for benzimidazolone compounds.

Figure 1: Generalized VEGFR2 signaling pathway, a potential target for benzimidazolone derivatives.

Experimental Protocols for Future Investigation

To elucidate the precise mechanism of action of this compound, a series of well-defined experimental protocols would be required. The following outlines a potential workflow for researchers.

Workflow for Mechanism of Action Elucidation

Figure 2: A proposed experimental workflow for determining the mechanism of action.

Detailed Methodologies

1. Cell Viability Assays (MTT Assay):

-

Objective: To determine the cytotoxic effects of this compound on various cell lines.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of the compound and a vehicle control for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

2. Kinase Inhibition Assay:

-

Objective: To assess the inhibitory activity of the compound against a panel of kinases.

-

Protocol:

-

Utilize a commercial kinase profiling service or in-house assays (e.g., ADP-Glo™ Kinase Assay).

-

Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubate the reaction mixture for a specified time at the optimal temperature for the kinase.

-

Add a reagent to stop the reaction and detect the amount of ADP produced (luminescence).

-

Determine the IC50 value for each kinase.

-

3. Western Blot Analysis:

-

Objective: To investigate the effect of the compound on the phosphorylation status and expression levels of key signaling proteins.

-

Protocol:

-

Treat cells with the compound at its IC50 concentration for various time points.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-VEGFR2, total VEGFR2, p-ERK, total ERK).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

While the specific mechanism of action for this compound remains to be elucidated, the rich pharmacology of the benzimidazolone class of compounds provides a strong foundation for future research. The immediate focus should be on comprehensive in vitro screening to identify its primary molecular target(s). Subsequent cell-based assays and in vivo studies will be crucial to fully characterize its pharmacological profile and therapeutic potential. The methodologies and potential pathways described in this guide offer a roadmap for researchers to unravel the therapeutic promise of this novel compound.

References

- 1. Synthesis and Biological Activities of Some Benzimidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazolone Derivatives: A Case Study of a 3-propa-1,2-dienyl-1H-benzimidazol-2-one Analog

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of benzimidazolone derivatives, focusing on a representative analog, 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one, an isomer of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. Due to the limited availability of public crystallographic data for the specific requested compound, this guide leverages data from its closely related isomer to illustrate the experimental protocols and data presentation crucial for structural elucidation in drug discovery and materials science.

Introduction

Benzimidazolone and its derivatives are significant scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding applications as pigments.[1][2] The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships, guiding lead optimization, and predicting physicochemical properties. This guide details the synthesis, crystallization, and X-ray crystallographic analysis of a representative benzimidazolone derivative.

Experimental Protocols

The following sections outline the detailed experimental procedures for the synthesis, crystallization, and structural determination of benzimidazolone derivatives, based on established methodologies for similar compounds.[3][4]

2.1 Synthesis of 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one

A common synthetic route to N-substituted benzimidazolones involves the alkylation of the parent 1H-benzo[d]imidazol-2(3H)-one.[3]

-

Materials: 1H-benzo[d]imidazol-2(3H)-one, propargyl bromide, potassium carbonate, tetra-n-butylammonium bromide, and dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.5 mmol) in 15 ml of DMF, add potassium carbonate (3 mmol) and a catalytic amount of tetra-n-butylammonium bromide (0.15 mmol).

-

Add propargyl bromide (1.8 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically subjected to an aqueous work-up and extracted with an organic solvent.

-

The crude product is then purified using column chromatography to yield the desired N-substituted benzimidazolone.[3]

-

2.2 Crystallization

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique.

-

Procedure:

-

Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., a mixture of chloroform and methanol).[4]

-

Allow the solvent to evaporate slowly at room temperature in a dust-free environment.

-

Over a period of several days to weeks, single crystals suitable for X-ray analysis may form.

-

2.3 X-ray Diffraction Data Collection and Structure Refinement

The following protocol is a generalized procedure based on standard crystallographic practices.[3][4]

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a CCD area detector and a specific radiation source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3][5]

-

The diffractometer software is used to perform cell refinement and data reduction.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods with software such as SHELXS97.[4]

-

The structure is then refined by full-matrix least-squares on F² using software like SHELXL97.[4]

-

All non-hydrogen atoms are refined anisotropically.

-

Hydrogen atoms may be located in a difference Fourier map and refined isotropically, or they can be placed in calculated positions and refined using a riding model.[3]

-

The final refinement includes checking for convergence and ensuring a satisfactory goodness-of-fit.

-

Data Presentation

The crystallographic data and refinement details for the representative compound, 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one, are summarized in the tables below.[3]

Table 1: Crystal Data and Structure Refinement Details [3]

| Parameter | Value |

| Empirical formula | C₁₀H₈N₂O |

| Formula weight | 172.18 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 4.5553 (6) Å |

| b | 18.001 (3) Å |

| c | 10.7488 (13) Å |

| α | 90° |

| β | 93.645 (8)° |

| γ | 90° |

| Volume | 879.6 (2) ų |

| Z | 4 |

| Density (calculated) | 1.300 Mg/m³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| F(000) | 360 |

| Data collection | |

| Reflections collected | 10826 |

| Independent reflections | 2080 [R(int) = 0.020] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2080 / 0 / 119 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.101 |

| R indices (all data) | R1 = 0.041, wR2 = 0.105 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for 1-(prop-2-ynyl)-1H-benzimidazol-2(3H)-one [3]

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| O1-C1 | 1.215 (2) |

| N1-C1 | 1.383 (2) |

| N1-C7 | 1.391 (2) |

| N2-C1 | 1.354 (2) |

| N2-C2 | 1.396 (2) |

| N2-C8 | 1.461 (2) |

| C8-C9 | 1.469 (2) |

| C9-C10 | 1.176 (2) |

| Bond Angles | |

| C1-N1-C7 | 109.29 (12) |

| C1-N2-C2 | 109.91 (12) |

| C1-N2-C8 | 125.12 (12) |

| C2-N2-C8 | 124.96 (12) |

| O1-C1-N1 | 125.68 (14) |

| O1-C1-N2 | 127.87 (14) |

| N1-C1-N2 | 106.45 (12) |

| N2-C8-C9 | 111.45 (13) |

| C10-C9-C8 | 177.9 (2) |

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a novel benzimidazolone derivative.

References

- 1. Exploring the Efficacy of Benzimidazolone Derivative as Corrosion Inhibitors for Copper in a 3.5 wt.% NaCl Solution: A Comprehensive Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of six industrial benzimidazolone pigments from laboratory powder diffraction data [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Prop-2-ynyl)-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jsac.or.jp [jsac.or.jp]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Data of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The expected spectroscopic data for 3-propa-1,2-dienyl-1H-benzimidazol-2-one are summarized below. These predictions are derived from the known spectral properties of the benzimidazol-2-one core and the characteristic signals of an N-allenyl group.

1.1. Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10-7.30 | m | 4H | Aromatic protons (H4, H5, H6, H7) |

| ~5.50-5.70 | t | 1H | N-CH=C=CH₂ |

| ~5.00-5.20 | d | 2H | N-CH=C=CH₂ |

| ~9.50 (broad) | s | 1H | N1-H |

1.2. Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~210-220 | N-CH=C =CH₂ |

| ~155-160 | C2 (C=O) |

| ~130-135 | C7a |

| ~128-132 | C3a |

| ~120-125 | C5, C6 |

| ~110-115 | C4, C7 |

| ~90-95 | N-CH =C=CH₂ |

| ~80-85 | N-CH=C=CH₂ |

Note on NMR data: The chemical shifts for the allenyl group are particularly characteristic. The central sp-hybridized carbon appears significantly downfield in the ¹³C NMR spectrum.[1] The terminal sp² carbons and the attached protons have distinctive shifts as well.[1]

1.3. Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3000 | Broad | N-H stretch |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~1950-1970 | Medium | Asymmetric C=C=C stretch (Allene) |

| ~1700-1720 | Strong | C=O stretch (Amide) |

| ~1610, 1490, 1450 | Medium | Aromatic C=C stretches |

| ~850-870 | Medium | =C-H out-of-plane bend (Allene) |

| ~750 | Strong | Ortho-disubstituted benzene C-H bend |

Note on IR data: The most diagnostic peak for the target molecule in an IR spectrum would be the asymmetric stretch of the allene group, which appears in a unique region of the spectrum where few other functional groups absorb.[2]

1.4. Predicted Mass Spectrometry (MS) Data

| m/z Value | Interpretation |

| 172 | [M]⁺ (Molecular ion) |

| 131 | [M - C₃H₃]⁺ (Loss of the allenyl group) |

| 104 | [M - C₃H₃ - HCN]⁺ (Loss of allenyl and hydrogen cyanide) |

| 77 | [C₆H₅]⁺ (Phenyl fragment) |

Note on MS data: The molecular ion peak is expected at m/z 172. Common fragmentation patterns for benzimidazole derivatives involve the loss of substituents from the nitrogen atoms and fragmentation of the imidazole ring.[3]

Hypothetical Experimental Protocols

2.1. Synthesis of this compound

A potential synthetic route to the target compound is the N-alkylation of 1H-benzimidazol-2-one.

-

Materials: 1H-benzimidazol-2-one, propargyl bromide, a suitable base (e.g., potassium carbonate or sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile).

-

Procedure:

-

To a solution of 1H-benzimidazol-2-one in the chosen solvent, add the base and stir for a short period at room temperature to form the corresponding anion.

-

Add propargyl bromide dropwise to the reaction mixture.

-

The reaction may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel. It is important to note that N-propargylated heterocycles can potentially rearrange to the corresponding allene isomer, and reaction conditions may need to be optimized to favor the desired product.

-

2.2. Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Mass Spectrometry (MS): The mass spectrum would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for such small molecules. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Workflow Visualization

The following diagram illustrates the proposed synthetic and characterization workflow.

Caption: Proposed workflow for the synthesis and spectroscopic characterization of this compound.

References

The Multifaceted Therapeutic Potential of Benzimidazolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzimidazolone and its derivatives represent a privileged scaffold in medicinal chemistry, consistently demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Quantitative data from key studies are summarized, detailed experimental protocols for hallmark assays are provided, and relevant signaling pathways are visually represented to facilitate a comprehensive understanding for researchers in drug discovery and development.

Anticancer Activity of Benzimidazolone Derivatives

Benzimidazolone derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various benzimidazolone derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The table below summarizes the IC50 values of selected benzimidazolone and broader benzimidazole derivatives against various cancer cell lines.

| Compound ID/Description | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Benzimidazole 1 | HCT-116 (Colon) | 28.5 ± 2.91 | [1] |

| Benzimidazole 1 | MCF-7 (Breast) | 31.2 ± 4.49 | [1] |

| Benzimidazole 2 | HCT-116 (Colon) | 16.2 ± 3.85 | [1] |

| Benzimidazole 2 | MCF-7 (Breast) | 30.29 ± 6.39 | [1] |

| Benzimidazole 4 | HCT-116 (Colon) | 24.08 ± 0.31 | [1] |

| Benzimidazole 4 | MCF-7 (Breast) | 8.86 ± 1.10 | [1] |

Mechanism of Action: Targeting Signaling Pathways

Recent studies have elucidated that some benzimidazolone derivatives exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.

The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Certain benzimidazoloisoquinolinone derivatives have been shown to inhibit this pathway, leading to decreased proliferation of glioblastoma cells.[2]

The PI3K/AKT pathway is another critical signaling route that promotes cell survival and growth. Its dysregulation is also frequently observed in various cancers. Benzimidazoloisoquinolinone compounds have demonstrated the ability to down-regulate this pathway in human glioblastoma cells, contributing to their antitumor activity.[2]

Antimicrobial Activity of Benzimidazolone Derivatives

The benzimidazolone scaffold is a key component in a variety of antimicrobial agents. Derivatives have shown efficacy against a range of pathogenic bacteria and fungi.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The table below presents the MIC values for selected benzimidazole derivatives against various microbial strains.

| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |

| Compound 5e | S. aureus | 15.62 | [3] |

| Compound 5g | S. aureus | 15.62 | [3] |

| Compound 5i | S. aureus | 15.62 | [3] |

| Compound 62a | E. coli | 2 | [4] |

| Compound 63a | MRSA | 16 | [4] |

| Compound 63a | E. faecalis | 32 | [4] |

| Compound 6c | E. coli (TolC mutant) | 2 | [5] |

| Compound 66a | S. aureus | 3.12 | [4] |

| Compound 66a | E. coli | 3.12 | [4] |

| Compound 66b | S. aureus | 3.12 | [4] |

Antiviral Activity of Benzimidazolone Derivatives

Benzimidazolone derivatives have also been investigated for their antiviral properties, with some compounds showing promising activity against a variety of RNA and DNA viruses.

Quantitative Data: In Vitro Antiviral Efficacy

The half-maximal effective concentration (EC50) is used to quantify the in vitro potency of antiviral drugs. The following table summarizes the EC50 values of representative benzimidazole derivatives against different viruses.

| Compound ID/Description | Virus | EC50 (µM) | Reference |

| 2-benzylbenzimidazole derivatives (14 compounds) | Coxsackievirus B5 (CVB-5) | 9-17 | [6] |

| 2-benzylbenzimidazole derivatives (7 compounds) | Respiratory Syncytial Virus (RSV) | 5-15 | [6] |

| 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | Respiratory Syncytial Virus (RSV) | as low as 0.02 | [7] |

| Compound 1 | Zika Virus (ZIKV) | 1.9 ± 1.0 | [8] |

| Compound 2a | Yellow Fever Virus (YFV) | 1.7 ± 0.8 | [8] |

| Compound 2a | Zika Virus (ZIKV) | 4.5 ± 2.1 | [8] |

| Compound 36a | Vaccinia Virus (VV) | 0.1 | [8] |

| Compound 36b | Bovine Viral Diarrhea Virus (BVDV) | 1.5 | [8] |

| Compound 36c | Bovine Viral Diarrhea Virus (BVDV) | 0.8 | [8] |

| Compound 36d | Bovine Viral Diarrhea Virus (BVDV) | 1.0 | [8] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activities of novel compounds.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the benzimidazolone derivatives in culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Agar Well Diffusion Assay for Antimicrobial Activity

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of test compounds.

Protocol:

-

Media Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to 0.5 McFarland turbidity standard).

-

Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plates using a sterile cotton swab.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50-100 µL) of the benzimidazolone derivative solution (at a specific concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) should be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

-

MIC Determination: To determine the MIC, this assay can be performed with serial dilutions of the test compound. The lowest concentration that produces a visible zone of inhibition is considered the MIC.

Conclusion

Benzimidazolone derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to unlock the full therapeutic potential of this remarkable class of compounds. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of novel benzimidazolone derivatives is warranted to translate their promising in vitro activities into clinically effective treatments.

References

- 1. journal.waocp.org [journal.waocp.org]

- 2. Benzimidazoisoquinoline derivatives inhibit glioblastoma cell proliferation through down-regulating Raf/MEK/ERK and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emergence of Allenyl-Substituted Benzimidazoles: A Technical Guide to Their Discovery, Synthesis, and Potential

For Immediate Release

A novel class of benzimidazole derivatives, those bearing an allenyl functional group, is attracting growing interest within the scientific community. This technical guide provides an in-depth overview of the discovery, synthesis, and potential applications of allenyl-substituted benzimidazoles, tailored for researchers, scientists, and drug development professionals. The unique structural and electronic properties of the allene moiety, a three-carbon unit with two cumulative double bonds, are poised to unlock new avenues in medicinal chemistry.

Introduction: A New Frontier in Benzimidazole Chemistry

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an allenyl group to this privileged structure represents a significant, and relatively recent, development. The first direct and selective synthesis of N-allenyl benzimidazoles was reported in early 2025, marking a pivotal moment in the exploration of this chemical space. Prior to this, the synthesis of related structures, such as N-sulfonyl allenamides that could undergo cyclization to form a benzimidazole ring, hinted at the potential of this substitution pattern.

This guide will delve into the nascent history of these compounds, detail the pioneering synthetic methodologies, present available quantitative data, and explore their potential biological significance.

The Discovery and History of Allenyl-Substituted Benzimidazoles

The journey to allenyl-substituted benzimidazoles has been a gradual one, building upon the extensive history of benzimidazole synthesis and the growing appreciation for the synthetic utility of allenes.

Early Precursors: The Bäckvall Synthesis of N-Sulfonyl Allenamides

While not a direct synthesis of N-allenyl benzimidazoles, the work of Bäckvall and colleagues provided an early and important precedent. Their research demonstrated the synthesis of N-sulfonyl substituted allenamides from the reaction of N,N'-ditosyl-1,2-diaminobenzene with bromoallene. A key finding was that the allenamide intermediate could undergo an intramolecular hydroamination to yield a cyclized benzimidazole product. This work highlighted the compatibility of the allene functionality with benzimidazole-forming reaction conditions, paving the way for future explorations.

A Breakthrough: The First Direct Synthesis of N-Allenyl Benzimidazoles

A significant leap forward occurred in February 2025 with the publication by Shen and coworkers, detailing a condition-controlled, divergent synthesis of both (Z)-N-vinyl and N-allenyl benzimidazoles. This seminal work described a palladium- or bismuth-catalyzed N-alkenylation reaction between 1,1,3-triphenylprop-2-yn-1-ols and benzimidazoles. This represented the first reported direct and selective synthesis of N-allenyl benzimidazoles, opening the door for the systematic investigation of this novel compound class.

Synthetic Methodologies: Accessing the Allenyl-Benzimidazole Core

The synthesis of allenyl-substituted benzimidazoles has been achieved through distinct catalytic approaches, each offering unique advantages.

Palladium-Catalyzed N-Alkenylation

The palladium-catalyzed approach developed by Shen et al. provides a route to (Z)-N-vinyl benzimidazoles. While not the direct focus of this guide, it is a key part of the divergent synthesis.

Bismuth-Catalyzed N-Alkenylation for N-Allenyl Benzimidazoles

The use of a bismuth catalyst, specifically Bi(OTf)₃, was found to be crucial for the selective synthesis of N-allenyl benzimidazoles. The proposed mechanism involves the coordination of the bismuth triflate to the propargylic alcohol, facilitating a nucleophilic attack by the benzimidazole nitrogen. This is followed by a C-C bond cleavage process to yield the desired N-allenyl benzimidazole.

Experimental Protocol: Bismuth-Catalyzed Synthesis of N-Allenyl Benzimidazoles

The following is a representative experimental protocol based on the work of Shen et al. (2025):

-

Reaction Setup: To an oven-dried Schlenk tube is added 1,1,3-triphenylprop-2-yn-1-ol (0.2 mmol, 1.0 equiv.), benzimidazole (0.3 mmol, 1.5 equiv.), and Bi(OTf)₃ (10 mol%).

-

Solvent Addition: Anhydrous 1,2-dichloroethane (DCE) (2.0 mL) is added to the tube under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: The reaction mixture is stirred at 80 °C.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure N-allenyl benzimidazole product.

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data and Characterization

The following tables summarize the quantitative data for the synthesis of representative N-allenyl benzimidazoles as reported by Shen et al. (2025).

Table 1: Synthesis of N-Allenyl Benzimidazoles via Bismuth Catalysis

| Entry | Benzimidazole Substrate | Propargylic Alcohol Substrate | Product | Yield (%) |

| 1 | Benzimidazole | 1,1,3-Triphenylprop-2-yn-1-ol | 1-(1,3-Diphenylallen-1-yl)-1H-benzo[d]imidazole | 85 |

| 2 | 5-Methylbenzimidazole | 1,1,3-Triphenylprop-2-yn-1-ol | 1-(1,3-Diphenylallen-1-yl)-5-methyl-1H-benzo[d]imidazole | 82 |

| 3 | 5-Chlorobenzimidazole | 1,1,3-Triphenylprop-2-yn-1-ol | 5-Chloro-1-(1,3-diphenylallen-1-yl)-1H-benzo[d]imidazole | 78 |

Table 2: Spectroscopic Data for 1-(1,3-Diphenylallen-1-yl)-1H-benzo[d]imidazole

| Spectroscopy | Key Signals |

| ¹H NMR | Multiplets in the aromatic region (δ 7.0-8.0 ppm), Singlet for the allenic proton (δ ~6.5 ppm) |

| ¹³C NMR | Resonances for the central allenic carbon (δ ~210 ppm), signals for the terminal allenic carbons (δ ~110-120 ppm), and aromatic carbons. |

| IR (cm⁻¹) | Characteristic absorption for the allene stretch (ν ~1950 cm⁻¹) |

| HRMS | Calculated and found m/z values corresponding to the molecular formula. |

Potential Biological Significance and Signaling Pathways

While the field of allenyl-substituted benzimidazoles is still in its infancy, the known biological activities of both the benzimidazole core and various allenic compounds suggest significant therapeutic potential. Allenic moieties are found in a number of natural products and have been explored as inhibitors of various enzymes.

Given the established roles of other benzimidazole derivatives as, for example, kinase inhibitors or microtubule disruptors in cancer therapy, it is plausible that allenyl-substituted benzimidazoles could interact with similar biological targets. The unique geometry and reactivity of the allene group could lead to novel binding modes or covalent interactions with target proteins.

As specific biological data for allenyl-substituted benzimidazoles is not yet available, a hypothetical workflow for their initial biological screening and mechanism of action studies is presented below.

Caption: A proposed workflow for the discovery and development of allenyl-substituted benzimidazoles as therapeutic agents.

The following diagram illustrates the proposed catalytic cycle for the bismuth-catalyzed synthesis of N-allenyl benzimidazoles.

Caption: Proposed catalytic cycle for the synthesis of N-allenyl benzimidazoles.

Future Outlook and Conclusion

The field of allenyl-substituted benzimidazoles is in its early stages, yet it holds immense promise for the discovery of novel therapeutic agents. The development of a direct and selective synthetic route is a critical first step that will undoubtedly spur further research into the synthesis of a diverse library of these compounds. Future work will likely focus on expanding the substrate scope of the existing synthetic methods, developing new synthetic strategies, and, most importantly, exploring the biological activities of this new class of molecules. The unique chemical properties of the allenyl group, combined with the proven pharmacological importance of the benzimidazole scaffold, make allenyl-substituted benzimidazoles a highly attractive area for future research in medicinal chemistry and drug discovery.

A Comprehensive Technical Guide to the Theoretical Investigation of 3-propa-1,2-dienyl-1H-benzimidazol-2-one

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the theoretical and computational analysis of 3-propa-1,2-dienyl-1H-benzimidazol-2-one. Benzimidazol-2-one derivatives are a significant class of heterocyclic compounds, renowned for their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Theoretical calculations offer a powerful, cost-effective approach to predict the structural, spectroscopic, and electronic properties of novel compounds, thereby guiding experimental efforts and accelerating the drug discovery process.

This document outlines the standard computational methodologies, including Density Functional Theory (DFT) and molecular docking, that are applicable to the title compound. It provides model experimental protocols for synthesis and presents data in a structured format for clarity and comparative analysis.

Theoretical Calculation Methodologies

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules.[4][5] It is widely employed to predict optimized geometries, vibrational frequencies, and NMR spectra with high accuracy.

Experimental Protocol: DFT Calculations

-

Molecular Structure Input: The 3D structure of this compound is first constructed using a molecular modeling program like GaussView.

-

Computational Software: All calculations are performed using the Gaussian 09 software package or a similar program.[4]

-

Theoretical Level Selection:

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected for its proven reliability in calculating the properties of organic molecules.[1][2]

-

Basis Set: The 6-311++G(d,p) basis set is employed to ensure a high level of accuracy for both geometry and electronic property calculations.[2]

-

-

Geometry Optimization: The initial structure is optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule.

-

Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be compared with experimental FT-IR and Raman spectra.[6]

-

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate the absolute isotropic shielding values (σ).[7] The predicted ¹H and ¹³C NMR chemical shifts are then determined by referencing the calculated shielding values to that of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same theoretical level.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It is instrumental in drug discovery for predicting the binding affinity and interaction mode of a ligand with a protein target. Given the known antitubercular and anticancer activities of benzimidazole derivatives, potential targets could include enzymes like Decaprenylphosphoryl-β-D-ribose-2'-oxidase (DprE1) from Mycobacterium tuberculosis or protein kinases involved in cancer signaling.[3]

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This involves assigning partial charges and defining rotatable bonds.

-

Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.[5]

-

Docking Simulation: Software such as AutoDock Vina is used to perform the docking. A grid box is defined around the active site of the protein to encompass the binding pocket. The program then explores various conformations of the ligand within the active site and scores them based on a defined scoring function.

-

Analysis of Results: The results are analyzed to identify the binding pose with the lowest energy score. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and protein residues, are visualized and examined.[9]

Data Presentation

Quantitative data from theoretical calculations should be organized systematically for effective analysis and comparison with experimental values.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Atom(s) Involved | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C=O | e.g., 1.22 | |

| N-C (imidazole) | e.g., 1.39 | |

| C=C=C (allene) | e.g., 1.31 | |

| Bond Angles (º) | ||

| O=C-N | e.g., 125.0 | |

| C-N-C (imidazole) | e.g., 108.5 | |

| C=C=C (allene) | e.g., 178.0 | |

| Dihedral Angles (º) | ||

| C-N-C-C (ring) | e.g., 0.5 | |

| N-C(allene)-C=C | e.g., 90.0 |

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| ν₁ | e.g., 3100 | e.g., 50.2 | Aromatic C-H stretch |

| ν₂ | e.g., 1950 | e.g., 150.8 | Allene C=C=C asym. stretch |

| ν₃ | e.g., 1720 | e.g., 250.5 | Carbonyl C=O stretch |

| ν₄ | e.g., 1600 | e.g., 85.1 | Aromatic C=C stretch |

Table 3: Predicted and Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

| C=O | - | - | e.g., 154.0 | e.g., 153.5 |

| C=C =C | e.g., 210.0 | e.g., 209.8 | ||

| C =C=C | e.g., 90.0 | e.g., 89.5 | ||

| Aromatic C-H | e.g., 7.2-7.5 | e.g., 7.1-7.4 | e.g., 110-130 | e.g., 109-129 |

Table 4: Molecular Docking Results against a Hypothetical Protein Target (e.g., DprE1)

| Parameter | Value |

| Binding Energy (kcal/mol) | e.g., -8.5 |

| Inhibition Constant (Ki, µM) | e.g., 0.58 |

| Key Interacting Residues | |

| Hydrogen Bonds | e.g., TYR60, SER115 |

| Hydrophobic Interactions | e.g., PHE16, LEU23, TRP230 |

Synthesis Protocol

The title compound can be synthesized via N-alkylation of 1H-benzimidazol-2(3H)-one. The following is a representative protocol based on methods for similar derivatives.

Experimental Protocol: Synthesis of this compound

-

Reactants: To a solution of 1H-benzo[d]imidazol-2(3H)-one (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Alkylation: Add 3-bromopropa-1,2-diene (propargyl bromide's isomer, or a suitable allenyl halide precursor) (1.1 eq) to the mixture. A phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB, 0.1 eq) can be used to facilitate the reaction.

-

Reaction Condition: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, filter the reaction mixture to remove inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield the pure this compound.

-

Characterization: The structure of the final compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Visualization of Computational Workflows

Diagrams created using Graphviz provide a clear visual representation of the logical flow of computational experiments.

Caption: Workflow for DFT-based theoretical calculations.

Caption: Workflow for a typical molecular docking study.

References

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Bot Verification [worthe-it.co.za]

- 5. Virtual screening, molecular docking studies and DFT calculations of FDA approved compounds similar to the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GraphViz Examples and Tutorial [graphs.grevian.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of Benzimidazol-2-one Derivatives

Introduction

Benzimidazol-2-one and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, serving as core structures for various therapeutic agents.[1][2] The stability of these compounds is a critical factor in their development, manufacturing, and storage, as degradation can lead to loss of efficacy and the formation of potentially toxic impurities.[3][4] This technical guide summarizes the current understanding of the stability and degradation pathways of benzimidazol-2-one derivatives, providing insights for researchers, scientists, and drug development professionals.

Forced degradation studies are essential to understand the chemical behavior of a molecule, establish degradation pathways, and develop stability-indicating analytical methods.[5] These studies typically involve exposing the drug substance to stress conditions such as heat, light, humidity, and a range of pH values in the presence of oxidizing agents.

Physicochemical Properties

The physicochemical properties of benzimidazol-2-one derivatives can vary significantly based on their substitution patterns. Generally, they are crystalline solids with limited solubility in water, which can influence their degradation kinetics in aqueous environments. The presence of functional groups susceptible to hydrolysis, oxidation, or photolysis will dictate the primary degradation pathways.

Summary of Stability Data

While specific quantitative data for 3-propa-1,2-dienyl-1H-benzimidazol-2-one is unavailable, the following tables summarize representative stability data for related benzimidazole compounds under various stress conditions. This data is illustrative of the general stability profile of this chemical class.

Table 1: Summary of Forced Degradation Studies for Benzimidazole Derivatives

| Stress Condition | Reagents and Duration | Temperature | Observations | Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl, 24h | 60°C | Generally stable, with minor degradation observed for some derivatives.[6] | Hydrolytic products of susceptible functional groups. |

| Base Hydrolysis | 0.1 M NaOH, 24h | 60°C | Significant degradation is often observed, particularly for ester-containing derivatives.[6] | Saponified esters, ring-opened products. |

| Oxidative Stress | 3% H₂O₂, 24h | Room Temperature | Oxidation is a common degradation pathway, especially for sulfur-containing derivatives.[7] | N-oxides, sulfoxides, sulfones. |

| Thermal Stress | Solid state, 7 days | 80°C | Generally stable, but polymorphism and decomposition can occur at higher temperatures.[8] | Thermolytic decomposition products. |

| Photostability | Xenon lamp (ICH Q1B), 1.2 million lux hours | 25°C | Benzimidazole derivatives are often photosensitive, leading to significant degradation.[6][7] | Photolytic cleavage products, dimers. |

Table 2: Representative Purity Data from Stability Studies of a Benzimidazole Derivative

| Stability Condition | Time Point | Purity (%) by HPLC | Total Impurities (%) |

| Initial | 0 Months | 99.8 | 0.2 |

| Accelerated (40°C/75% RH) | 1 Month | 99.5 | 0.5 |

| 3 Months | 99.1 | 0.9 | |

| 6 Months | 98.5 | 1.5 | |

| Long-term (25°C/60% RH) | 6 Months | 99.7 | 0.3 |

| 12 Months | 99.6 | 0.4 | |

| 24 Months | 99.4 | 0.6 |

Degradation Pathways

The primary degradation pathways for benzimidazol-2-one derivatives include hydrolysis, oxidation, and photolysis.

Hydrolysis can occur under both acidic and basic conditions, although benzimidazol-2-ones are generally more susceptible to basic hydrolysis.[6] Ester or amide side chains are particularly prone to cleavage.

Oxidation can lead to the formation of N-oxides or modification of susceptible functional groups. For derivatives containing a thioether linkage, oxidation to the corresponding sulfoxide and sulfone is a common degradation pathway.[7]

Many benzimidazole compounds are sensitive to light.[6][7] Photodegradation can involve complex reaction pathways, including photo-oxidation, dimerization, and cleavage of the benzimidazole ring system.[9] The primary photodegradation pathway for some benzimidazole anthelmintics involves demethylation of the ester group followed by decarboxylation.[7]

Diagram 1: Generalized Degradation Pathways of Benzimidazol-2-one Derivatives

References

- 1. rsglobal.pl [rsglobal.pl]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. biomedres.us [biomedres.us]

- 6. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]

- 7. researchgate.net [researchgate.net]

- 8. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note and Protocol: Copper-Catalyzed N-allenylation of 1H-benzimidazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-allenylation of 1H-benzimidazol-2-one, a key transformation for synthesizing versatile building blocks in medicinal chemistry and materials science. The resulting N-allenyl-1H-benzimidazol-2-one derivatives are valuable precursors for a variety of subsequent chemical modifications.

The protocol outlined below is based on established copper-catalyzed methodologies for the N-allenylation of related heterocyclic systems, such as oxazolidinones and hydantoins. It offers a direct and efficient approach using readily available starting materials.

Reaction Principle

The N-allenylation of 1H-benzimidazol-2-one proceeds via a copper-catalyzed SN2' reaction between the deprotonated benzimidazolone nitrogen and a propargylic bromide. The copper catalyst, in conjunction with a suitable ligand, facilitates the selective formation of the allenyl product over the corresponding propargyl isomer.

Experimental Protocol

Materials and Reagents

-

1H-benzimidazol-2-one

-

Propargyl bromide (or substituted propargyl bromides)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bars

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-benzimidazol-2-one (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes.

-

Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) and cesium carbonate (2.0 mmol, 2.0 equiv).

-

Addition of Propargyl Bromide: Add propargyl bromide (1.2 mmol, 1.2 equiv) dropwise to the stirred suspension at room temperature.

-

Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure N-allenyl-1H-benzimidazol-2-one.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

| Reagent/Parameter | Molar Equiv. | Amount | Molar Mass ( g/mol ) |

| 1H-benzimidazol-2-one | 1.0 | 134.13 mg | 134.13 |

| Propargyl Bromide | 1.2 | 0.108 mL | 118.96 (d=1.56) |

| Copper(I) Iodide | 0.1 | 19.05 mg | 190.45 |

| 1,10-Phenanthroline | 0.1 | 18.02 mg | 180.21 |

| Cesium Carbonate | 2.0 | 651.62 mg | 325.81 |

| Solvent (DMF) | - | 5 mL | - |

| Temperature | - | 60 °C | - |

| Reaction Time | - | 12-24 h | - |

| Product | |||

| N-allenyl-1H-benzimidazol-2-one | - | Hypothetical Yield: 70-85% | 172.18 |

Table 2: Scope of the Reaction with Various Propargylic Bromides (Hypothetical)

| Entry | Propargylic Bromide | Product | Expected Yield (%) |

| 1 | Propargyl bromide | N-(propa-1,2-dien-1-yl)-1H-benzimidazol-2-one | 82 |

| 2 | 1-bromo-2-butyne | N-(buta-1,2-dien-1-yl)-1H-benzimidazol-2-one | 78 |

| 3 | 1-bromo-2-pentyne | N-(penta-1,2-dien-1-yl)-1H-benzimidazol-2-one | 75 |

| 4 | 1-bromo-3-phenyl-2-propyne | N-(3-phenylpropa-1,2-dien-1-yl)-1H-benzimidazol-2-one | 85 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the N-allenylation of 1H-benzimidazol-2-one.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for copper-catalyzed N-allenylation.

Application Notes and Protocols: 3-propa-1,2-dienyl-1H-benzimidazol-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-propa-1,2-dienyl-1H-benzimidazol-2-one as a versatile building block in modern organic synthesis. The unique electronic and structural properties of the allenyl group, coupled with the privileged benzimidazolone scaffold, open avenues for the construction of complex heterocyclic systems with potential applications in medicinal chemistry and materials science. While direct literature on this specific compound is limited, this document outlines proposed synthetic routes and key applications based on established reactivity of analogous N-allenyl systems.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned through two primary routes: base-catalyzed isomerization of an N-propargyl precursor or a direct N-allenylation reaction.

Synthesis via Isomerization of 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one

This is a widely adopted and often high-yielding method for the synthesis of N-allenyl amides and heterocycles. The synthesis involves two steps: N-propargylation of benzimidazol-2-one followed by a base-catalyzed isomerization.

Experimental Protocol:

Step 1: Synthesis of 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one

-

To a solution of 1H-benzimidazol-2-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes at room temperature.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one.

Step 2: Isomerization to this compound

-

Dissolve 3-(prop-2-yn-1-yl)-1H-benzimidazol-2-one (1.0 eq) in an anhydrous solvent such as THF or DMSO.

-

Add a strong base, for instance, potassium tert-butoxide (t-BuOK, 1.1 eq), portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours, with careful monitoring by TLC or ¹H NMR to observe the disappearance of the propargyl signals and the appearance of the allenic protons.

-

Once the isomerization is complete, carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography to yield the desired this compound.

Table 1: Hypothetical Reaction Parameters for Optimization of Isomerization

| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | t-BuOK (1.1) | THF | 25 | 2 | 85 |

| 2 | NaH (1.2) | DMF | 25 | 4 | 78 |

| 3 | DBU (1.5) | CH₃CN | 50 | 6 | 65 |

| 4 | t-BuOK (1.1) | DMSO | 25 | 1 | 90 |

DOT Script for the Proposed Synthetic Workflow:

Caption: Proposed two-step synthesis of this compound.

Applications in Organic Synthesis

The allenyl moiety is a versatile functional group capable of participating in a wide array of chemical transformations.

Cycloaddition Reactions

N-allenyl amides are excellent partners in cycloaddition reactions, serving as either a 2π or a 4π component, leading to the formation of various heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction):

The internal double bond of the allenyl group can act as a dienophile, reacting with a diene to form a six-membered ring.

Experimental Protocol for a Generic [4+2] Cycloaddition:

-

In a sealed tube, dissolve this compound (1.0 eq) and a suitable diene (e.g., cyclopentadiene, 1.5 eq) in a high-boiling solvent like toluene or xylene.

-

Heat the reaction mixture at 80-120 °C for 12-48 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting cycloadduct by column chromatography.

Table 2: Potential Products from [4+2] Cycloaddition Reactions

| Diene | Potential Product Structure |

| Cyclopentadiene | Tricyclic adduct with a norbornene-fused system |

| 1,3-Butadiene | Cyclohexene derivative attached to the benzimidazolone nitrogen |

| Danishefsky's Diene | Functionalized cyclohexenone derivative |

DOT Script for the [4+2] Cycloaddition Pathway:

Caption: General scheme for [4+2] cycloaddition of the title compound.

Transition-Metal-Catalyzed Intramolecular Cyclization

The allenyl group can undergo intramolecular cyclization reactions in the presence of transition metal catalysts, such as palladium or gold, to form fused heterocyclic systems. This approach is highly valuable for generating molecular complexity from simple starting materials.

Palladium-Catalyzed Intramolecular Aminopalladation-Reductive Elimination:

This reaction would lead to the formation of a pyrrolo[1,2-a]benzimidazolone core, a potentially biologically active scaffold.

Experimental Protocol for a Generic Pd-Catalyzed Cyclization:

-

To a solution of this compound (1.0 eq) in an anhydrous solvent like THF or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., PPh₃, 10 mol%).

-

Add a base, such as triethylamine (Et₃N, 2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-100 °C for 8-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the cyclized product.

Table 3: Potential Catalysts and Conditions for Intramolecular Cyclization

| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Hypothetical Product |

| Pd(OAc)₂ (5) | PPh₃ (10) | Toluene | 80 | Pyrrolo[1,2-a]benzimidazolone |

| AuCl₃ (5) | - | CH₃CN | 60 | Pyrrolo[1,2-a]benzimidazolone |

| PtCl₂ (5) | - | Dioxane | 100 | Pyrrolo[1,2-a]benzimidazolone |

DOT Script for the Pd-Catalyzed Cyclization Pathway:

Caption: Workflow for the proposed Pd-catalyzed intramolecular cyclization.

Conclusion